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molecular formula C15H14ClNO4 B8499732 [5-(4-Chlorobenzoyl)-4-methoxy-1-methyl-1H-pyrrol-2-yl]acetic acid CAS No. 86186-81-4

[5-(4-Chlorobenzoyl)-4-methoxy-1-methyl-1H-pyrrol-2-yl]acetic acid

Cat. No. B8499732
M. Wt: 307.73 g/mol
InChI Key: YFZDAHGOTGNCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04434175

Procedure details

Ethyl-5-(p-chlorobenzoyl)-4-methoxy-1-methylpyrrole-2-acetate (145 mg, 0.475 mmole) is dissolved in 1 ml hot ethanol under nitrogen. Subsequently, 2 ml of 2.5 N aqueous sodium hydroxide is added dropwise. The solution is heated at 95° for about 5 min. The reaction solution is then diluted with water, the product precipitated with 2.5 ml of 2.5 N hydrochloric acid. The resulting precipitate is filtered, washed with water and dried in vacuo to yield 130 mg of 5-(p-chlorobenzoyl)-4-methoxy-1-methylpyrrole-2-acetic acid, m.p. 148 (dec).
Name
Ethyl-5-(p-chlorobenzoyl)-4-methoxy-1-methylpyrrole-2-acetate
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:23])[CH2:5][C:6]1[N:7]([CH3:22])[C:8]([C:13](=[O:21])[C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)=[C:9]([O:11][CH3:12])[CH:10]=1)C.[OH-].[Na+]>C(O)C.O>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([C:13]([C:8]2[N:7]([CH3:22])[C:6]([CH2:5][C:4]([OH:23])=[O:3])=[CH:10][C:9]=2[O:11][CH3:12])=[O:21])=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Ethyl-5-(p-chlorobenzoyl)-4-methoxy-1-methylpyrrole-2-acetate
Quantity
145 mg
Type
reactant
Smiles
C(C)OC(CC=1N(C(=C(C1)OC)C(C1=CC=C(C=C1)Cl)=O)C)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated at 95° for about 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the product precipitated with 2.5 ml of 2.5 N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)C2=C(C=C(N2C)CC(=O)O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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